molecular formula C7H7F3N2 B12957747 6-Ethyl-2-trifluoromethylpyrazine CAS No. 1365969-37-4

6-Ethyl-2-trifluoromethylpyrazine

Cat. No.: B12957747
CAS No.: 1365969-37-4
M. Wt: 176.14 g/mol
InChI Key: YLTUWIZNMXYRIU-UHFFFAOYSA-N
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Description

6-Ethyl-2-trifluoromethylpyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with an ethyl group at the 6-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods: Industrial production of 6-Ethyl-2-trifluoromethylpyrazine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-trifluoromethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-Ethyl-2-trifluoromethylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-trifluoromethylpyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The pyrazine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Trifluoromethylpyrazine: Lacks the ethyl group, resulting in different chemical and biological properties.

    6-Methyl-2-trifluoromethylpyrazine: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

    2,6-Difluoropyrazine: Contains fluorine atoms at both the 2 and 6 positions, leading to distinct electronic and steric effects.

Uniqueness: 6-Ethyl-2-trifluoromethylpyrazine is unique due to the combined presence of the ethyl and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group influences its steric and electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

1365969-37-4

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)pyrazine

InChI

InChI=1S/C7H7F3N2/c1-2-5-3-11-4-6(12-5)7(8,9)10/h3-4H,2H2,1H3

InChI Key

YLTUWIZNMXYRIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=N1)C(F)(F)F

Origin of Product

United States

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